3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . For instance, 3-Bromo-4-chlorobenzoic acid can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis is often performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis
Organoboron compounds can undergo a broad range of functional group transformations . Protodeboronation of alkyl boronic esters is a notable reaction, which has been utilized in the formal total synthesis of various compounds .Scientific Research Applications
Supramolecular Chemistry
Research on derivatives of dihydroxybenzoic acid, including its bromo derivatives, showcases their role in supramolecular chemistry. These compounds have been used to study molecular recognition processes, forming elegant supramolecular architectures through hydrogen bonding and stacking interactions. Such studies are foundational for the development of molecular sensors, switches, and materials science applications (Varughese & Pedireddi, 2006).
Organic Synthesis
Bromo- and chloro-substituted benzoic acids are pivotal intermediates in organic synthesis, contributing to the creation of heterocyclic compounds, which have broad applications ranging from pharmaceuticals to materials science. For instance, their use in synthesizing isoxazole derivatives with potential antitubercular and antimicrobial activities showcases the pharmaceutical relevance of these compounds (Popat et al., 2004).
Environmental Chemistry
The study of degradation products of benzophenone-3 in chlorinated seawater pools demonstrates the environmental chemistry aspect of halogenated benzoic acids. Understanding how these compounds react in different environments is crucial for assessing their environmental impact, particularly in the context of disinfection byproducts in water bodies (Manasfi et al., 2015).
Material Science
Halogenated benzoic acids have been explored for their role in modifying the electrical properties of materials, such as in the post-treatment of PEDOT:PSS for organic solar cells. These studies highlight the potential of bromo- and chloro-substituted compounds in enhancing the performance of electronic devices and renewable energy technologies (Tan et al., 2016).
Future Directions
properties
IUPAC Name |
3-bromo-4-(4-chlorobenzoyl)oxy-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO5/c1-2-22-13-8-10(15(19)20)7-12(17)14(13)23-16(21)9-3-5-11(18)6-4-9/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGSXIWCMJXTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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